tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate

Description

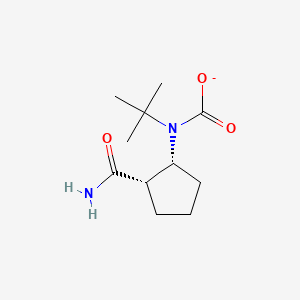

tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate (CAS 494209-36-8) is a carbamate-protected cyclopentane derivative with the molecular formula C₁₁H₂₀N₂O₃ and a purity of ≥97% . It is structurally characterized by a cyclopentane backbone with stereodefined (1R,2S) configurations, a tert-butoxycarbonyl (Boc) protecting group, and a carbamoyl substituent at the 2-position. The compound is commonly used as an intermediate in organic synthesis, particularly in peptide and drug development, due to its stability and compatibility with diverse reaction conditions . It is commercially available in quantities ranging from 100 mg to 1 g .

Properties

Molecular Formula |

C11H19N2O3- |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

N-tert-butyl-N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)13(10(15)16)8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,15,16)/p-1/t7-,8+/m0/s1 |

InChI Key |

DHHSVQGPMIBDAM-JGVFFNPUSA-M |

Isomeric SMILES |

CC(C)(C)N([C@@H]1CCC[C@@H]1C(=O)N)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)N(C1CCCC1C(=O)N)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, cesium carbonate, and tert-butyl hydroperoxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tert-butyl carbamate derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the cyclopentyl ring .

Scientific Research Applications

tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Cyclopropane vs. Cyclopentane Backbones

- tert-Butyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate (CAS 630421-48-6):

- Core structure : Cyclopropane ring with (1R,2S) stereochemistry.

- Key differences : Incorporates a sulfonylcarbamoyl group and vinyl substituent instead of carbamoyl.

- Molecular formula : C₁₄H₂₂N₂O₅S (larger molecular weight due to sulfonyl and vinyl groups).

- Applications : Likely used in specialized drug synthesis due to sulfonyl group’s role in modulating bioactivity .

Cyclohexane vs. Cyclopentane Derivatives

- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2): Core structure: Cyclohexane ring with (1R,2R) stereochemistry. Key differences: Hydroxyl group replaces carbamoyl; larger ring size increases conformational flexibility.

Carbamoyl vs. Hydroxyl Substituents

- tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate (CAS 454170-16-2):

Stereochemical and Reactivity Differences

Stereoisomerism

- The target compound’s (1R,2S) configuration contrasts with cyclohexane derivatives like tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (CAS 145166-06-9, similarity score 1.00) and tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS 214679-17-1). These stereochemical variations influence enantioselectivity in catalytic reactions and biological target binding .

Functional Group Reactivity

- tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS 1707735-71-4):

- Key differences : Azido group enables click chemistry applications; dimethylcarbamoyl increases steric hindrance.

- Molecular formula : C₁₄H₂₅N₅O₃ (higher nitrogen content).

- Applications : Versatile in bioconjugation and polymer chemistry .

Biological Activity

tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 1821753-44-9

The compound is characterized by a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl structure, contributing to its unique pharmacological properties.

This compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific metabolic enzymes, which can affect various biochemical pathways.

- Receptor Binding : It interacts with multiple receptors, influencing signaling pathways related to inflammation and immune responses .

Therapeutic Applications

Research indicates that this compound may be beneficial in several therapeutic areas:

- Anti-infection : Exhibits activity against various pathogens, including bacteria and viruses.

- Cancer Therapy : Investigated for its role in apoptosis and cell cycle regulation, potentially aiding in cancer treatment .

- Neuroprotection : The compound's influence on neuronal signaling pathways suggests potential applications in neurodegenerative diseases .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound inhibits key enzymes involved in metabolic processes. For example:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 12.5 |

| Cyclooxygenase (COX) | Non-competitive | 8.3 |

These findings indicate the compound's potential for treating conditions where these enzymes play a critical role.

Receptor Interaction Studies

The compound has been evaluated for its binding affinity to various receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT Receptor | 15 nM |

| Adrenergic Receptor | 30 nM |

| Cannabinoid Receptor | 25 nM |

These interactions suggest that the compound could modulate neurotransmission and inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.